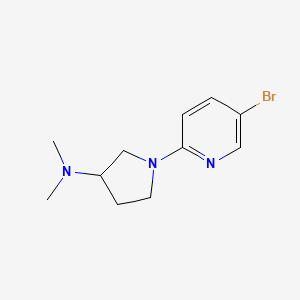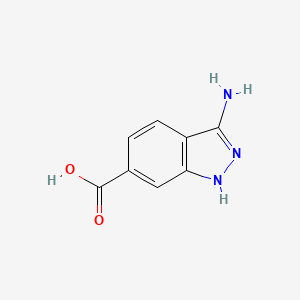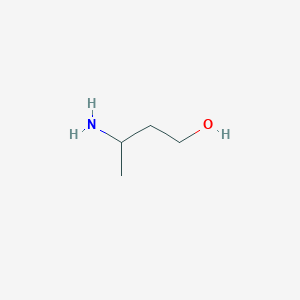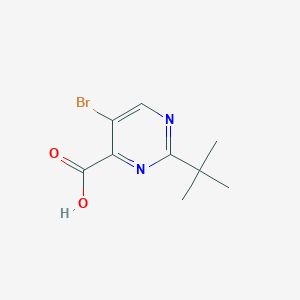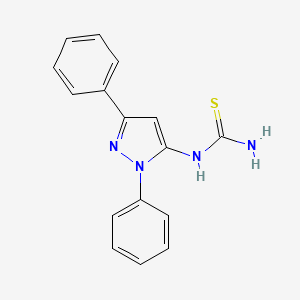
1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea
Übersicht
Beschreibung
1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea is a chemical compound with the empirical formula C16H14N4S . It is a solid substance .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Another study mentions the use of chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions for the synthesis of pyrazoline and its analogs .Molecular Structure Analysis
The molecular structure of 1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea can be represented by the SMILES stringS=C(N)NC1=CC(C2=CC=CC=C2)=NN1C3=CC=CC=C3 . The InChI key for this compound is YTMALMMTJDEKNA-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving 1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea are not mentioned in the search results, pyrazolines or their analogs can be prepared by several synthesis strategies . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea is a solid substance . Its molecular weight is 294.37 .Wissenschaftliche Forschungsanwendungen
Anticancer Activities
A study by Koca et al. (2013) synthesized acyl thiourea derivatives containing the pyrazole moiety and evaluated their anticancer activities on human colon, liver, and leukemia cancer cell lines. The results demonstrated significant toxicity against these cell lines, suggesting the compounds' potential in cancer treatment (Koca et al., 2013).
Opto-electronic Applications
Ramkumar and Kannan (2015) designed and synthesized novel heterocyclic compounds with potential opto-electronic applications. They focused on materials that exhibited blue and green emission, promising for opto-electronic uses based on their optical properties (Ramkumar & Kannan, 2015).
Insecticidal Evaluation
Halim et al. (2020) synthesized pyrazole-based tetrahydropyrimidine derivatives and evaluated their insecticidal activity. Some compounds exhibited high mortality against agricultural pests, highlighting their potential as insecticidal agents (Halim et al., 2020).
Corrosion Inhibition
Saraswat and Yadav (2020) investigated quinoxaline derivatives as corrosion inhibitors for mild steel in acidic media. Their study found that these compounds significantly inhibited corrosion, showing their utility in protecting metals (Saraswat & Yadav, 2020).
Antimicrobial and Antifungal Activities
Seelam and Shrivastava (2016) synthesized and evaluated pyrazole derivatives for their antimicrobial and anti-tubercular activities. Some compounds showed notable effectiveness compared to standard drugs, indicating their potential in combating microbial infections (Seelam & Shrivastava, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2,5-diphenylpyrazol-3-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c17-16(21)18-15-11-14(12-7-3-1-4-8-12)19-20(15)13-9-5-2-6-10-13/h1-11H,(H3,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMALMMTJDEKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=S)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509285 | |
| Record name | N-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea | |
CAS RN |
72615-14-6 | |
| Record name | N-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


